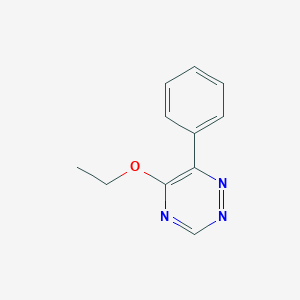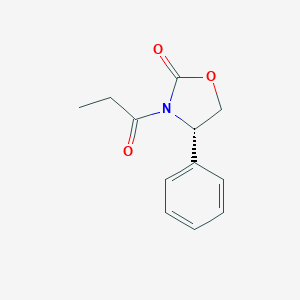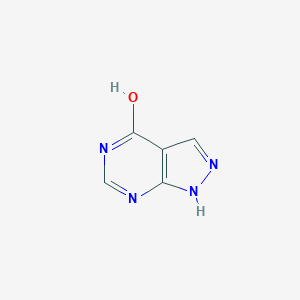![molecular formula C8H11NO4 B070803 (1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid CAS No. 176199-49-8](/img/structure/B70803.png)
(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as (±)-trans-ACPD, is a chemical compound that belongs to the class of amino acids. It is a selective agonist of metabotropic glutamate receptors and is widely used in scientific research for its potential therapeutic applications.
Mechanism Of Action
(±)-trans-ACPD is a selective agonist of metabotropic glutamate receptors. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. This activation can result in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can modulate neuronal activity and affect behavior and cognition.
Biochemical And Physiological Effects
(±)-trans-ACPD has been shown to have a variety of biochemical and physiological effects. It can increase the release of neurotransmitters such as glutamate, dopamine, and acetylcholine. It can also modulate the activity of ion channels and affect the expression of genes involved in neuronal plasticity and survival. In addition, (±)-trans-ACPD can affect the levels of intracellular calcium and activate various signaling pathways.
Advantages And Limitations For Lab Experiments
(±)-trans-ACPD has several advantages for lab experiments. It is a selective agonist of metabotropic glutamate receptors, which makes it useful for studying the role of these receptors in various physiological and pathological conditions. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to its use. It can be toxic at high concentrations and can affect the activity of other receptors and ion channels. In addition, its effects can be difficult to interpret due to the complex signaling pathways involved.
Future Directions
There are several future directions for the study of (±)-trans-ACPD. One area of research is the development of more selective agonists and antagonists of metabotropic glutamate receptors. This could lead to the development of new therapeutic agents for a variety of neurological and psychiatric disorders. Another area of research is the study of the role of (±)-trans-ACPD in neuronal plasticity and survival. This could lead to a better understanding of the mechanisms underlying learning and memory and the development of new treatments for neurodegenerative diseases. Finally, the study of (±)-trans-ACPD could also provide insights into the mechanisms underlying the development of addiction and the potential for developing new treatments for drug abuse.
Synthesis Methods
(±)-trans-ACPD can be synthesized through a multistep process starting from 2,3-dihydroxybenzoic acid. The first step involves the conversion of 2,3-dihydroxybenzoic acid to ethyl 2,3-dihydroxybenzoate through esterification. The second step involves the conversion of ethyl 2,3-dihydroxybenzoate to ethyl 2,3-dihydroxy-5-nitrobenzoate through nitration. The third step involves the reduction of ethyl 2,3-dihydroxy-5-nitrobenzoate to ethyl 2,3-dihydroxy-5-aminobenzoate through catalytic hydrogenation. The final step involves the cyclization of ethyl 2,3-dihydroxy-5-aminobenzoate to (±)-trans-ACPD.
Scientific Research Applications
(±)-trans-ACPD is widely used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects and can prevent or reduce the damage caused by ischemia, traumatic brain injury, and neurodegenerative diseases. It has also been shown to have anticonvulsant effects and can be used to treat epilepsy. In addition, (±)-trans-ACPD has been shown to have analgesic effects and can be used to treat pain.
properties
CAS RN |
176199-49-8 |
|---|---|
Product Name |
(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1 |
InChI Key |
VTAARTQTOOYTES-AFCXAGJDSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]2[C@H]1[C@H]2C(=O)O)(C(=O)O)N |
SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N |
synonyms |
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1R,2R,5S,6R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



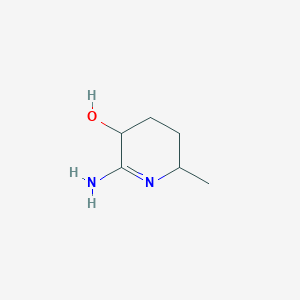
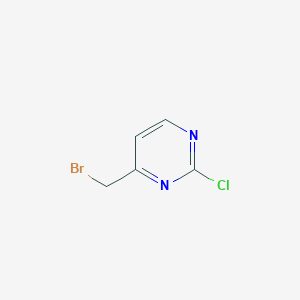
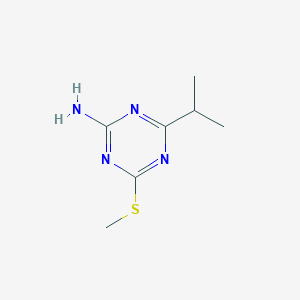
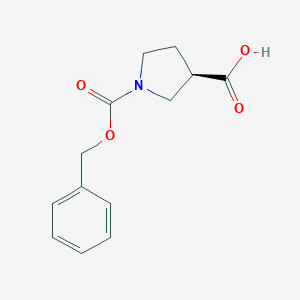

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
